Aaf-cmk (tfa)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ala-Ala-Phe-chloromethylketone (trifluoroacetate) is a synthetic peptide known for its role as an irreversible inhibitor of tripeptidyl peptidase II (TPPII). This compound is commonly used in biochemical research to study protease activity, particularly that of serine proteases .

Preparation Methods

The synthesis of Ala-Ala-Phe-chloromethylketone (trifluoroacetate) typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The peptide is assembled on a solid support, and the final product is cleaved from the resin using a trifluoroacetic acid (TFA) cleavage cocktail . The reaction conditions must be carefully controlled to prevent damage to the peptide during cleavage and deprotection .

Chemical Reactions Analysis

Ala-Ala-Phe-chloromethylketone (trifluoroacetate) primarily undergoes irreversible inhibition reactions with serine proteases. The reactive chloromethyl ketone moiety interacts with the active site of target proteases, leading to the alkylation of the serine residue and inactivation of the enzyme . This compound does not significantly interfere with the chymotrypsin-like activity of the proteasome .

Scientific Research Applications

Ala-Ala-Phe-chloromethylketone (trifluoroacetate) is widely used in scientific research for its ability to inhibit TPPII. This inhibition is valuable in studying various biological processes, including apoptosis, cell signaling, and intracellular protein degradation . The compound is also employed in the development of new strategies for modulating protease activity, which has applications in biotechnology and the study of conditions where proteases are key factors .

Mechanism of Action

The mechanism of action of Ala-Ala-Phe-chloromethylketone (trifluoroacetate) involves the irreversible inhibition of TPPII. The compound features an acetyl group and a reactive chloromethyl ketone moiety, which interacts with the active site of target proteases. This interaction leads to the alkylation of the serine residue, thereby inactivating the enzyme . By inhibiting specific proteases, the compound allows researchers to dissect the roles these enzymes play in various biological processes .

Comparison with Similar Compounds

Ala-Ala-Phe-chloromethylketone (trifluoroacetate) is unique in its specificity for TPPII. Similar compounds include other chloromethyl ketone-based inhibitors, such as tosyl-L-phenylalanine chloromethyl ketone (TPCK) and tosyl-L-lysine chloromethyl ketone (TLCK). These compounds also act as irreversible inhibitors of proteases but differ in their target specificity and applications .

Biological Activity

AAF-CMK (trifluoroacetate salt) is an irreversible inhibitor of tripeptidyl peptidase II (TPPII), a protease involved in various biological processes, including antigen processing and apoptosis. This compound has garnered attention due to its potential applications in cancer research and immunology.

AAF-CMK specifically inhibits TPPII, which plays a critical role in the cleavage of peptides for major histocompatibility complex (MHC) class I antigen presentation. By inhibiting this enzyme, AAF-CMK can affect the processing of CTL epitopes, thereby influencing immune responses.

Antitumor Activity

In vitro studies have demonstrated that AAF-CMK exhibits significant antitumor activity. For example, when tested on U937 human promonocytic leukemia cells:

- Concentration : 0-20 μM

- Incubation Time : 24 hours

- Results :

Apoptosis Induction

The compound enhances the effects of pro-apoptotic signals. Specifically, it was noted that:

- AAF-CMK potentiated the growth-inhibitory effects of TRAIL and TNF, suggesting a synergistic interaction that enhances apoptosis in cancer cells .

Specificity and Selectivity

AAF-CMK is noted for its specificity towards TPPII, although it does not significantly interfere with the chymotrypsin-like activity of other proteases. This specificity makes it a valuable tool for studying TPPII-related pathways without affecting other proteolytic activities .

Data Table

| Parameter | Value |

|---|---|

| CAS Number | 102129-66-8 |

| Molecular Weight | 295.25 g/mol |

| Density | 1.215 g/cm³ |

| Inhibition Concentration | 10-100 µM |

| Apoptosis Induction Rate | Up to 55.8% with TRAIL at 20 µM |

Case Study 1: Leukemia Research

In a controlled study involving U937 cells treated with AAF-CMK:

- Objective : To assess the compound's role in enhancing apoptosis.

- Findings : The combination treatment resulted in a significant increase in apoptotic cell morphology and viability reduction compared to single-agent treatments .

Case Study 2: Immune Response Modulation

In another study focusing on antigen presentation:

- Objective : To evaluate the impact of AAF-CMK on CTL epitope processing.

- Results : The inhibitor effectively blocked CTL epitope processing from viral proteins, demonstrating its potential to modulate immune responses without completely abrogating them .

Implications for Cancer Therapy

The findings suggest that AAF-CMK could be utilized as a therapeutic agent in leukemia and possibly other malignancies by enhancing apoptotic pathways through TPPII inhibition.

Potential Applications in Immunology

Given its role in antigen processing, AAF-CMK may also serve as a tool for studying immune evasion mechanisms in tumors and could be leveraged to improve vaccine efficacy by modulating antigen presentation .

Properties

Molecular Formula |

C18H23ClF3N3O5 |

|---|---|

Molecular Weight |

453.8 g/mol |

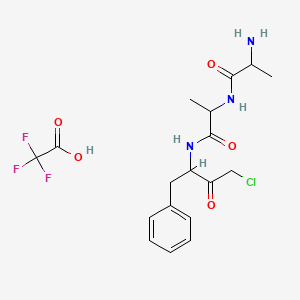

IUPAC Name |

2-amino-N-[1-[(4-chloro-3-oxo-1-phenylbutan-2-yl)amino]-1-oxopropan-2-yl]propanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C16H22ClN3O3.C2HF3O2/c1-10(18)15(22)19-11(2)16(23)20-13(14(21)9-17)8-12-6-4-3-5-7-12;3-2(4,5)1(6)7/h3-7,10-11,13H,8-9,18H2,1-2H3,(H,19,22)(H,20,23);(H,6,7) |

InChI Key |

ZFZXFWAYCYJFIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)CCl)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.